molecular formula C10H14ClN B038390 2-Cyclopropylbenzenemethanamine hydrochloride CAS No. 118184-64-8

2-Cyclopropylbenzenemethanamine hydrochloride

Cat. No. B038390
CAS RN: 118184-64-8
M. Wt: 183.68 g/mol
InChI Key: MYMBWRDFQYWEED-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzenemethanamine hydrochloride, commonly referred to as 2-CPM, is a synthetic compound that has been used for a variety of scientific and medical applications. It is a derivative of aniline, a phenyl-substituted amine. 2-CPM has been found to possess a variety of biochemical and physiological properties, making it a useful tool in laboratory experiments and medical research.

Scientific Research Applications

Ring-Opening Dichlorination

Donor-acceptor cyclopropanes, including structures similar to 2-Cyclopropylbenzenemethanamine hydrochloride, have been investigated for their chemical reactivity. A study demonstrated that these cyclopropanes can react with iodobenzene dichloride to yield ring-opened products with chlorine atoms. This reaction is applicable to various donor and acceptor groups, indicating a broad utility in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).

Proton-Driven Self-Assembled Systems

Cyclam, a ligand extensively used in coordination chemistry, has been studied for its ability to form host structures towards cyanide metal complexes. Research involving cyclam and its protonated forms indicates potential applications in creating complex molecular systems, which can be of significance in fields like nanotechnology and molecular engineering (Bergamini et al., 2004).

Synthesis of Cyclopropyl Amines

Cyclopropyl amines, a category that includes compounds like this compound, have been synthesized through reactions involving enamines and trimethylsilyl enol ethers. This study underscores the versatility of cyclopropyl amines in chemical synthesis and their potential applications in creating various organic compounds (Kadikova et al., 2015).

Simmons-Smith Reaction Pathways

The Simmons-Smith reaction, significant in organic chemistry for cyclopropanation, has been analyzed to understand its reaction mechanisms. This research provides insight into the chemical behavior of cyclopropane derivatives, potentially including this compound (Nakamura, Hirai, & Nakamura, 2003).

In Vitro Antiviral Activity

Studies have explored the potential antiviral activities of compounds similar to this compound. For instance, research on hydroxychloroquine, which shares some structural similarities, revealed its efficacy in inhibiting SARS-CoV-2 in vitro, suggesting possible applications in antiviral drug development (Yao et al., 2020).

properties

IUPAC Name

(2-cyclopropylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMBWRDFQYWEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118184-64-8
Record name 1-(2-cyclopropylphenyl)methanamine hydrochloride
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